molecular formula C11H8BrF3O4 B13336560 4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid

4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B13336560
M. Wt: 341.08 g/mol
InChI Key: QNGSFICCWFHAIK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid is a complex organic compound characterized by the presence of bromomethyl, methoxycarbonyl, and trifluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzoic acid derivative, followed by esterification and trifluoromethylation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acid derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique functional groups make it a valuable tool for studying biochemical pathways and interactions.

    Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid depends on its specific application

    Covalent Bond Formation: The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules.

    Electrostatic Interactions: The trifluoromethyl group can participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.

    Hydrophobic Interactions: The methoxycarbonyl group can contribute to hydrophobic interactions, influencing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

4-(Bromomethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

    4-(Bromomethyl)-2-(trifluoromethyl)benzoic acid: This compound lacks the methoxycarbonyl group, which may affect its reactivity and applications.

    4-(Methoxymethyl)-3-(methoxycarbonyl)-5-(trifluoromethyl)benzoic acid: The presence of a methoxymethyl group instead of a bromomethyl group can lead to different chemical properties and reactivity.

    4-(Bromomethyl)-3-(carboxy)-5-(trifluoromethyl)benzoic acid: The carboxy group can influence the compound’s acidity and solubility.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research and industry.

Properties

Molecular Formula

C11H8BrF3O4

Molecular Weight

341.08 g/mol

IUPAC Name

4-(bromomethyl)-3-methoxycarbonyl-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C11H8BrF3O4/c1-19-10(18)6-2-5(9(16)17)3-8(7(6)4-12)11(13,14)15/h2-3H,4H2,1H3,(H,16,17)

InChI Key

QNGSFICCWFHAIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C(=O)O)C(F)(F)F)CBr

Origin of Product

United States

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